Isocyanodimethoxymethane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isocyano(dimethoxy)methane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-5-4(6-2)7-3/h4H,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJONYNXRUMSBBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC([N+]#[C-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Fundamental Reactivity and Mechanistic Investigations of Isocyanodimethoxymethane
Electrophilic Reactivity Patterns and Mechanisms
The isocyano group, with its carbenic character, can react with electrophiles. nih.gov In electrophilic aromatic substitution reactions, an electrophile replaces a hydrogen atom on an aromatic ring. youtube.com The general mechanism involves the generation of an electrophile, followed by nucleophilic attack from the benzene (B151609) ring, forming a resonance-stabilized carbocation. youtube.com Subsequent deprotonation restores aromaticity. youtube.com For instance, in reactions like bromination, chlorination, sulfonation, and nitration, a specific electrophile is generated that then reacts with the aromatic compound. youtube.com
Nucleophilic Reactivity Patterns and Mechanisms
Isocyanides are known to react with nucleophiles at their carbon termini. nih.gov The addition of a nucleophile to the isocyanide carbon atom is a key step in many reactions. mdpi.com For instance, the nucleophilic isocyanation using cyanide as a nucleophile is a method for synthesizing isonitriles. nih.gov The reactivity in these reactions can be influenced by factors such as the nature of the alkyl group and the leaving group, following trends like tertiary > secondary > primary for alkyl halides and RI > RBr > RCl for leaving groups. nih.gov
In metal-mediated reactions, the nucleophilic addition to a coordinated isocyanide ligand proceeds through a stepwise associative mechanism. mdpi.com This involves the initial attack of the nucleophile on the isocyanide carbon, followed by deprotonation of the nucleophilic moiety and subsequent protonation of the isocyanide nitrogen atom. mdpi.com The activation energy for such reactions has been calculated to be in the range of 19.8–22.4 kcal/mol. mdpi.com
Radical Chemistry and Associated Pathways
Isocyanides are versatile reactants in radical chemistry, capable of reacting with both carbon and heteroatom radicals. nih.govbeilstein-journals.org The addition of a radical to an isocyanide generates an imidoyl radical, a key intermediate in various synthetic transformations, including multicomponent reactions. beilstein-journals.org The stability of radicals follows the order of tertiary > secondary > primary. youtube.com
Radical reactions involving isocyanides can be initiated by various methods, including the use of radical initiators like AIBN or photochemical methods. nih.gov For example, the reaction of perfluoroalkyl iodides with isocyanides, upon exposure to near-UV light, generates perfluoroalkyl radicals that add to the isocyanide to form imidoyl radicals. nih.govbeilstein-journals.org These imidoyl radicals can then participate in further reactions, such as cyclizations. nih.govbeilstein-journals.org
Investigations into Carbene Character and Transformations
The isocyano group (R–N≡C) possesses a resonance structure that imparts carbene-like reactivity to the carbon atom. nih.gov This characteristic allows isonitriles to act as unique building blocks in organic synthesis, reacting with both nucleophiles and electrophiles at the carbon center. nih.gov
Acid-Mediated Transformations and Hydrolysis Mechanisms
The hydrolysis of isocyanides can be achieved under acidic or alkaline conditions. youtube.com In an acidic medium, the hydrolysis of an isocyanide typically leads to the formation of a primary amine and formic acid. The mechanism involves the protonation of the isocyanide nitrogen, followed by the nucleophilic attack of water.
Acid-catalyzed hydrolysis of related compounds like esters proceeds through mechanisms such as AAC2 and AAL1. ucoz.com The AAC2 mechanism is common, while the AAL1 mechanism occurs with substrates that can form stable carbocations. ucoz.com Similarly, nitrile hydrolysis to a carboxylic acid can occur in acidic or basic solutions, proceeding through an amide intermediate. chemistrysteps.com
Lewis acids can also mediate transformations of organic molecules. chemrxiv.orgnih.govpurdue.edursc.org For example, the combination of a Lewis acid like titanium tetrachloride with a reducing agent can be used for the reduction of various carbonyl compounds. purdue.edu
Thermal Rearrangements: Isocyanide-Cyanide Isomerization Kinetics and Thermodynamics
The isomerization of isocyanides to their more stable cyanide (nitrile) counterparts is a well-known thermal rearrangement. rsc.orgwikipedia.org Quantum chemical computations have been used to investigate the kinetics and thermodynamics of such isomerizations. rsc.org For example, the isomerization of hydrogen isocyanide (HNC) to hydrogen cyanide (HCN) is a process of great interest in interstellar chemistry. nih.gov
Thermal rearrangements can be unimolecular reactions that involve the skeletal reorganization of a molecule at high temperatures. wikipedia.org These reactions are often studied using techniques like flash vacuum pyrolysis. wikipedia.org The mechanisms of these rearrangements can be complex, potentially involving radical or diradical intermediates. wikipedia.orgrsc.org For instance, the thermal rearrangement of azulene (B44059) to naphthalene (B1677914) is believed to proceed through a diradical mechanism. wikipedia.org In the context of energetic materials, thermal rearrangements can be used to switch between regioisomers, leading to compounds with different stability and performance characteristics. nih.gov
The stability of isocyanides against isomerization varies. For example, while CuNC and AgNC are not very stable towards isomerization to their cyanide forms, AuNC has a more significant free energy barrier for this transformation. rsc.org
Applications of Isocyanodimethoxymethane in Complex Molecule Synthesis
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single operation to form a product that incorporates structural features from each of the reactants. frontiersin.org Isocyanides are exemplary reagents in MCRs due to their ability to undergo α-addition with both an electrophile and a nucleophile. researchgate.net This reactivity is central to some of the most powerful MCRs, including the Ugi and Passerini reactions.
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. nih.govnih.gov This reaction is highly valued for its efficiency and the structural diversity of its products, which often resemble peptide backbones, making them of significant interest in medicinal chemistry. nih.gov
The generally accepted mechanism commences with the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide subsequently adds to the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final bis-amide product. nih.gov
The versatility of the Ugi reaction allows for the incorporation of a wide variety of functional groups, enabling the synthesis of large chemical libraries for drug discovery. researchgate.net For instance, by employing bifunctional starting materials, the linear Ugi product can undergo subsequent cyclization reactions to generate diverse heterocyclic scaffolds. nih.gov
| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | Benzylamine | Acetic Acid | tert-Butyl isocyanide | N-Benzyl-N-(tert-butylcarbamoyl)-2-phenylacetamide | 85 | mdpi.com |
| Cyclohexanone | Aniline | Benzoic Acid | Cyclohexyl isocyanide | 1-(N-Cyclohexylbenzamido)-N-phenylcyclohexanecarboxamide | 92 | nih.gov |
| Isobutyraldehyde | Ammonia | Formic Acid | Ethyl isocyanoacetate | Ethyl 2-(N-(1-formamido-2-methylpropyl)formamido)acetate | 78 | acs.org |
The Passerini three-component reaction (P-3CR), first reported in 1921, is another fundamental isocyanide-based MCR. wikipedia.org It involves the reaction of a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to furnish an α-acyloxy amide. wikipedia.orgchemistnotes.com This reaction is typically performed in aprotic solvents at high concentrations of reactants. organic-chemistry.org
The mechanism of the Passerini reaction is believed to proceed through a non-ionic pathway, where hydrogen bonding plays a critical role in organizing the reactants into a cyclic transition state. organic-chemistry.org This concerted mechanism involves the α-addition of the carbonyl compound and the carboxylic acid to the isocyanide carbon. wikipedia.org
The Passerini reaction has been widely employed in the synthesis of depsipeptides and other complex natural products. nih.gov Furthermore, variations of the Passerini reaction have been developed, for instance, by replacing the carboxylic acid with other nucleophiles like phenols (Passerini-Smiles reaction) or by using alcohols in the presence of an oxidizing agent. nih.govorganic-chemistry.org
| Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide | 1-(Cyclohexylcarbamoyl)benzyl acetate | 90 | wikipedia.org |
| Acetone | Benzoic Acid | Benzyl isocyanide | 2-(Benzylcarbamoyl)propan-2-yl benzoate | 88 | chemistnotes.com |
| Furfural | Propionic Acid | tert-Butyl isocyanide | 1-((tert-Butylcarbamoyl)(furan-2-yl)methyl) propanoate | 82 | organic-chemistry.org |
Beyond the classic Ugi and Passerini reactions, isocyanides participate in a variety of other multicomponent processes that often involve cycloaddition or insertion steps. These reactions expand the synthetic utility of isocyanides for creating diverse heterocyclic systems.
One notable example is the Groebke-Blackburn-Bienaymé reaction, a three-component reaction of an aldehyde, an amidine, and an isocyanide to form imidazo-fused heterocycles. This reaction can be viewed as a formal [4+1] cycloaddition of the isocyanide to an in situ-generated imine. researchgate.net
Insertion reactions of isocyanides into metal-carbon or metal-heteroatom bonds are also of significant interest, particularly in the context of transition metal catalysis. nih.gov For instance, palladium-catalyzed multicomponent reactions involving the insertion of an isocyanide have been developed to synthesize a range of nitrogen-containing heterocycles. nih.gov Another example involves the insertion of isocyanides into N-Si bonds, which has been utilized in multicomponent reactions to produce potent anti-parasitic compounds. lshtm.ac.uk
Cycloaddition Chemistry
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. Isocyanides can participate in various cycloaddition pathways, acting as a one-carbon component, which is a testament to their carbenoid-like reactivity.
The formal [4+1] cycloaddition of isocyanides with 4π-electron systems, such as conjugated heterodienes, provides a direct route to five-membered heterocyclic rings. rsc.orgrsc.org This synthetic strategy has been successfully applied to the synthesis of a wide range of heterocycles, including pyrroles, imidazoles, oxazoles, and furans. semanticscholar.org
In these reactions, the isocyanide acts as the C1 component, reacting with various electrophilic substrates like azadienes, oxadienes, and vinyl ketenes. rsc.org For example, the reaction of an isocyanide with a tetrazine represents a [4+1] cycloaddition that leads to the formation of pyrazole derivatives after the extrusion of dinitrogen. nih.gov
| 4π-Component | Isocyanide | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 1,3-Diazabutadiene | Tosylmethyl isocyanide (TosMIC) | Imidazole | 75 | semanticscholar.org |
| α,β-Unsaturated nitroalkene | Ethyl isocyanoacetate | Pyrrole | 80 | rsc.org |
| 3,6-Diaryl-1,2,4,5-tetrazine | Benzyl isocyanide | Pyrazole | 88 | nih.gov |
Isocyanides are also capable of participating in other modes of cycloaddition, further highlighting their synthetic versatility. nih.gov These include [3+2] and [2+1] cycloadditions.
For instance, [3+2] cycloaddition reactions have been reported, such as the reaction between two different isocyanides to form a 1,4-diazabutatriene intermediate, which then undergoes an intramolecular [3+2] cycloaddition. nih.gov Radical cyclization reactions of isocyanides also provide a pathway to various heterocyclic systems. For example, the reaction of 2-isocyanobiaryls can lead to phenanthridine derivatives through a radical-mediated cyclization process. beilstein-journals.org
Furthermore, [2+1] cycloadditions have been observed, for example, in the reaction of isocyanides with metal-phosphorus double bonds in organometallic complexes, leading to the formation of novel azaphosphallene structures. mdpi.com These diverse cycloaddition pathways underscore the rich and varied reactivity of the isocyanide functional group, making compounds like the notional Isocyanodimethoxymethane valuable precursors in the synthesis of complex molecules.
Synthesis of Nitrogen-Containing Heterocyclic Systems
The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. Isocyanides are well-established precursors for a multitude of heterocyclic scaffolds, often participating in cycloaddition or multicomponent reactions. mdpi.comnih.gov
Pyrroles are fundamental five-membered aromatic heterocycles found in numerous natural products and pharmaceuticals. tandfonline.com The synthesis of polysubstituted pyrroles can be achieved through various methods, including those that utilize isocyanide reagents like tosylmethyl isocyanide (TosMIC) in the Van Leusen reaction. These reactions typically involve the [3+2] cycloaddition of the isocyanide with an activated alkene.
| Reactants (General Approach) | Conditions | Product | Yield (%) | Reference |
| This compound + Activated Alkene | Base-mediated cycloaddition | Substituted Pyrrole | Not Documented | N/A |
The indole framework is another privileged structure in biologically active compounds. Isocyanide chemistry has been applied to the synthesis of indoles, for example, through the reaction of lithiated isocyanides with o-substituted aryls.
The application of this compound as a key building block in the de novo synthesis of indoles has not been prominently featured in the chemical literature. While theoretically possible for it to act as a synthon in indole ring formation, specific protocols and research findings focused on this reagent are scarce.
| Reactants | Conditions | Product | Yield (%) | Reference |
| This compound + Aryl Precursor | Metal-catalyzed or base-mediated cyclization | Substituted Indole | Not Documented | N/A |
Quinolones are bicyclic compounds recognized for their significant role in medicinal chemistry. Their synthesis often involves the cyclization of N-aryl amino acids or related precursors. The direct incorporation of an isocyanide like this compound into the core quinolone structure is not a conventional or documented synthetic route. Research literature does not provide specific examples of this compound being used to construct the quinolone scaffold.
| Reactants | Conditions | Product | Yield (%) | Reference |
| This compound + Anthranilic Acid Derivative (Hypothetical) | Cyclization | Substituted Quinolone | Not Documented | N/A |
The reactivity of the isocyanide group makes it a valuable component in multicomponent reactions, such as the Ugi and Passerini reactions, which can generate complex acyclic structures that may serve as precursors to heterocycles. mdpi.comscripps.edu Isocyanides can also react as 1,3-dipoles in cycloaddition reactions to form five-membered heterocycles like oxazolines and imidazolines. nih.gov While this is a general feature of isocyanide chemistry, specific studies detailing the scope and limitations of this compound in synthesizing a broad range of other heterocyclic frameworks are limited.
| Reaction Type | Reactants | Product Heterocycle | Research Findings |
| Passerini Reaction | This compound, Aldehyde, Carboxylic Acid | α-Acyloxy carboxamide | Specific examples not documented |
| Ugi Reaction | This compound, Aldehyde, Amine, Carboxylic Acid | α-Acylamino carboxamide | Specific examples not documented |
| [3+2] Cycloaddition | This compound + Imine | Imidazoline derivative | Specific examples not documented |
| [3+2] Cycloaddition | This compound + Aldehyde | Oxazoline derivative | Specific examples not documented |
C-1 Building Block Utility in Carbon-Carbon Bond Formation
Isocyanides can serve as versatile C-1 building blocks, introducing a single carbon atom between two other reactants. The isocyanide carbon can be inserted into various bonds, and its reactions often lead to the formation of amides, ketones, or other carbonyl-containing compounds after hydrolysis of the initial adduct. The α-metallation of isocyanides generates a nucleophilic species that can react with electrophiles, forming a new carbon-carbon bond.
While this reactivity is fundamental to isocyanide chemistry, detailed research findings that specifically highlight the utility of this compound as a C-1 synthon in general carbon-carbon bond-forming reactions are not extensively reported.
Coordination Chemistry and Organometallic Aspects of Isocyanodimethoxymethane
Isocyanodimethoxymethane as a Ligand in Transition Metal Complexes
The defining feature of this compound is the isocyanide functional group (-N≡C), which is isoelectronic with carbon monoxide. This allows it to act as a potent ligand for a wide array of transition metals.
Ligand Bonding Characteristics and Electronic Properties
The electronic nature of the substituents on the isocyanide carbon significantly impacts its ligand properties. In the case of this compound, the two methoxy (B1213986) groups (-OCH₃) are expected to exert a strong electron-donating inductive effect. This would increase the electron density on the isocyano carbon, enhancing its σ-donating ability compared to simpler alkyl or aryl isocyanides. A stronger σ-donation generally leads to a more stable metal-ligand bond.
Table 1: Predicted Electronic Properties of this compound as a Ligand
| Property | Predicted Characteristic | Rationale |
| σ-Donating Ability | Strong | Electron-donating inductive effect of two methoxy groups increases electron density on the isocyano carbon. |
| π-Accepting Ability | Moderate | The primary influence of the methoxy groups is inductive, with a lesser impact on the π* orbitals of the C≡N bond. |
| Tolman Electronic Parameter (TEP) | Expected to be low | Strong σ-donation corresponds to a lower TEP value, indicating a more electron-rich ligand. |
| Cone Angle | Moderate | The steric bulk of the two methoxy groups would create a moderate cone angle, influencing the number of ligands that can coordinate to a metal center. |
Formation of Metal-Isocyanide Complexes
The formation of transition metal complexes with this compound would likely proceed through standard ligand substitution reactions. A solution of a suitable metal precursor, such as a metal halide or carbonyl complex, would be treated with this compound. The isocyanide would displace weaker-bound ligands, such as halides or solvent molecules, to coordinate to the metal center.
The stoichiometry and geometry of the resulting complexes would be dictated by several factors, including the identity and oxidation state of the metal, the steric bulk of the this compound ligand (its cone angle), and the reaction conditions. Given its anticipated strong σ-donating nature, this compound would be expected to stabilize metals in a range of oxidation states.
For example, reaction with a metal carbonyl complex, M(CO)n, could lead to the substitution of one or more carbonyl ligands to form complexes of the type M(CO)n-x(CN(OCH₃)₂)x. The progress of such a reaction could be monitored by infrared (IR) spectroscopy, as the C≡N stretching frequency of the coordinated isocyanide would be a sensitive probe of the electronic environment of the metal center. An increase in π-backbonding from the metal to the isocyanide would result in a lowering of the ν(C≡N) frequency compared to the free ligand.
Catalytic Transformations Mediated by Metal-Isocyanide Complexes
Metal-isocyanide complexes are known to be active catalysts for a variety of organic transformations. The electronic and steric properties of the isocyanide ligand play a pivotal role in tuning the reactivity and selectivity of the catalyst. The unique electronic profile of this compound suggests that its metal complexes could exhibit interesting catalytic activities.
The strong σ-donating nature of this compound would lead to the formation of electron-rich metal centers. Such metal centers are often highly reactive in oxidative addition reactions, a key step in many catalytic cycles. For instance, in cross-coupling reactions, the oxidative addition of an organic halide to the metal center is often the rate-determining step. An electron-rich metal complex of this compound could potentially facilitate this step, leading to higher catalytic efficiency.
Furthermore, the moderate steric bulk of the dimethoxymethyl group could influence the selectivity of catalytic reactions. For example, in hydroformylation or hydrogenation reactions, the steric environment around the metal center can direct the approach of the substrate, leading to preferential formation of one regioisomer or stereoisomer over another.
Table 2: Potential Catalytic Applications of this compound Metal Complexes
| Catalytic Reaction | Potential Role of this compound Ligand |
| Cross-Coupling Reactions (e.g., Suzuki, Heck) | The strong σ-donating character could enhance the rate of oxidative addition, a crucial step in the catalytic cycle. |
| Hydroformylation | The ligand's electronic and steric properties could influence the regioselectivity (linear vs. branched aldehyde products). |
| Hydrogenation | Electron-rich metal centers may exhibit enhanced activity for the activation of H₂. Steric factors could influence substrate coordination and stereoselectivity. |
| Polymerization | Isocyanide insertion into metal-alkyl bonds is a known process; complexes of this compound could potentially mediate the polymerization of various monomers. |
Advanced Research Directions and Emerging Methodologies Utilizing Isocyanodimethoxymethane
Continuous-Flow Chemistry Applications
The synthesis and utilization of isocyanides are often hampered by their potent odors and potential toxicity. Continuous-flow chemistry offers a robust solution to these challenges by enabling the on-demand generation and immediate consumption of hazardous reagents in a closed system. rsc.orgchemrxiv.orgresearchgate.net The application of flow technology to the synthesis of Isocyanodimethoxymethane would not only mitigate safety concerns but also allow for precise control over reaction parameters, potentially leading to higher yields and purity.
A prospective continuous-flow setup for the synthesis of this compound could involve the dehydration of the corresponding N-formamide precursor using a packed-bed reactor containing a solid-supported dehydrating agent. The resulting isocyanide stream could then be directly channeled into a subsequent reactor for in-line reactions, such as multicomponent reactions or cycloadditions, thereby avoiding the isolation and handling of the volatile isocyanide. researchgate.net
Table 1: Hypothetical Parameters for Continuous-Flow Synthesis of this compound
| Parameter | Value | Unit |
| Reactor Type | Packed-Bed Reactor | - |
| Precursor | N-(Dimethoxymethyl)formamide | - |
| Dehydrating Agent | Polymer-supported p-Toluenesulfonyl chloride | - |
| Residence Time | 5 - 20 | minutes |
| Temperature | 60 - 100 | °C |
| Throughput | 1 - 10 | mmol/h |
| In-line Quenching | Solid-supported amine | - |
This approach would be particularly advantageous for scaling up the production of this compound derivatives, which could find applications in the synthesis of complex molecules and functional materials. rsc.org
Electrocatalytic Methodologies in Isocyanide Transformations
Electrocatalysis is emerging as a powerful and sustainable tool in organic synthesis, offering unique reaction pathways that are often inaccessible through conventional methods. While the direct electrocatalytic transformation of isocyanides is a nascent field, the principles of electrosynthesis suggest significant potential for this compound. For instance, the electrocatalytic oxidation of methanol (B129727) to dimethoxymethane (B151124) demonstrates the feasibility of electrochemical transformations involving related functional groups. researchgate.net
Hypothetically, the isocyanide group of this compound could be subjected to electrocatalytic reduction to form novel organometallic intermediates or radical species. Conversely, electro-oxidative processes could facilitate coupling reactions with a wide range of nucleophiles. The development of selective electrocatalytic systems for isocyanide transformations would represent a significant advancement in the field.
Photoredox Catalysis Integration with Isocyanide Chemistry
Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has revolutionized organic synthesis by enabling the formation of traditionally challenging chemical bonds under mild conditions. nih.gov The integration of photoredox catalysis with isocyanide chemistry has already yielded novel methods for the construction of complex nitrogen-containing molecules. dntb.gov.uanih.gov
This compound, with its unique electronic properties, is an excellent candidate for photoredox-mediated transformations. For example, it could participate in radical alkylation reactions with suitable radical precursors generated via photoredox catalysis. dntb.gov.ua Furthermore, its involvement in photoredox-catalyzed C-F/C-H coupling reactions with gem-difluoroalkenes could provide access to novel fluorinated compounds. nih.gov The ability of some isocyanides to act as photocatalysts themselves opens up intriguing possibilities for auto-catalytic or dual-catalytic systems involving this compound. nih.gov
Table 2: Potential Photoredox-Catalyzed Reactions of this compound
| Reaction Type | Radical Precursor/Coupling Partner | Photocatalyst | Potential Product Class |
| Radical Alkylation | Alkyl Iodides | Iridium-based complex | α-Alkylated Amines |
| Defluoroalkylation | gem-Difluoroalkenes | Organic Dye | Fluorinated Allylamines |
| C(sp3)–H Functionalization | Tertiary Amines | Aromatic Isocyanide | α-Amino Amides |
Green Chemistry Principles in this compound Synthesis and Utilization
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. semanticscholar.orguniupo.it The synthesis of isocyanides, which has traditionally relied on toxic reagents like phosgene (B1210022) or phosphorus oxychloride, is a prime area for the application of greener alternatives. nih.gov
The development of a sustainable synthesis for this compound would likely involve the use of safer dehydrating agents, such as p-toluenesulfonyl chloride, in combination with benign solvents and bases. nih.govuniupo.it Mechanochemical methods, which reduce or eliminate the need for solvents, also present a promising avenue for the green synthesis of isocyanides. nih.gov Furthermore, the use of this compound in multicomponent reactions, which are inherently atom-economical, aligns well with the principles of green chemistry. semanticscholar.org
Computational and Theoretical Studies
Computational chemistry provides invaluable insights into the electronic structure, reactivity, and reaction mechanisms of molecules, guiding experimental design and accelerating the discovery of new reactions. nih.govmdpi.com
Theoretical calculations, such as Density Functional Theory (DFT), can be employed to elucidate the electronic structure of this compound. These studies can provide information on its molecular orbital energies, charge distribution, and bond characteristics. Understanding the electronic nature of the isocyanide carbon and the influence of the gem-dimethoxy group is crucial for predicting its reactivity in various chemical transformations. scispace.com
Computational modeling can be used to map the potential energy surfaces of reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, researchers can predict the feasibility of a proposed reaction pathway and identify the rate-determining step. mdpi.com This approach can be used to optimize reaction conditions for known transformations and to predict the outcomes of novel, yet-to-be-discovered reactions of this compound. For instance, modeling its participation in cycloaddition reactions could reveal novel pathways to heterocyclic compounds. nih.gov
Table 3: Key Computational Parameters for Studying this compound
| Computational Method | Property to be Studied | Expected Insights |
| Density Functional Theory (DFT) | Molecular Orbitals, Partial Charges | Reactivity of the isocyanide carbon |
| Time-Dependent DFT (TD-DFT) | Electronic Absorption Spectra | Photophysical properties |
| Transition State Theory | Reaction Energy Barriers | Reaction rates and mechanisms |
| Molecular Dynamics (MD) | Conformational Analysis | Influence of steric factors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
